molecular formula C7H10N2O2 B13449720 5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one

5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one

Cat. No.: B13449720
M. Wt: 154.17 g/mol
InChI Key: QJZNJGPMSNHUPG-UHFFFAOYSA-N
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Description

5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one is a heterocyclic compound belonging to the class of dihydropyrimidinones. These compounds are known for their significant biological activities and have been widely utilized in pharmaceutical applications . The structure of this compound includes a pyrimidine ring with methoxy and methyl substituents, which contribute to its unique chemical properties.

Chemical Reactions Analysis

5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function . The pathways involved in its action include inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Biological Activity

5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7_7H10_{10}N2_2O2_2
  • Molecular Weight : 154.1665 g/mol
  • CAS Number : 1403759-65-8

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions. These reactions can be performed using various starting materials such as urea or thiourea combined with ketones and 1,3-dicarbonyl compounds. The efficiency of these synthetic methods has been highlighted in recent studies, which have expanded the molecular diversity of related derivatives .

Antiproliferative Effects

Recent studies have evaluated the antiproliferative effects of various derivatives related to this compound against human cancer cell lines. The compound has shown significant activity in inhibiting cell growth in leukemia cells (HL-60) when tested at concentrations as low as 10 µM. The results indicate that structural modifications significantly influence biological activity .

CompoundConcentration (µM)Cell LineViability (%)Reference
This compound10HL-6030%
All-trans Retinoic Acid (ATRA)1HL-6020%

The proposed mechanism of action for compounds like this compound includes the induction of apoptosis and cell cycle arrest in cancer cells. Studies suggest that these compounds may activate specific signaling pathways that lead to the inhibition of tumor growth and promotion of differentiation in malignant cells .

Study on HL-60 Cells

In a significant study published in Chemistry and Pharmaceutical Bulletin, researchers investigated the effects of various derivatives on HL-60 cells. The study demonstrated that certain modifications at the 4-position of the pyrimidine ring enhanced antiproliferative activity. Specifically, compounds with longer alkyl substituents showed improved efficacy compared to their shorter counterparts .

Cytotoxicity Assessment

Another research effort assessed the cytotoxicity of several pyrimidine derivatives against multiple cancer cell lines including gastric (SGC-7901), lung (A549), and liver (HepG2) cancers. The results indicated that many derivatives exhibited IC50_{50} values significantly lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), suggesting a promising avenue for further development .

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

5-methoxy-4,6-dimethyl-1H-pyrimidin-2-one

InChI

InChI=1S/C7H10N2O2/c1-4-6(11-3)5(2)9-7(10)8-4/h1-3H3,(H,8,9,10)

InChI Key

QJZNJGPMSNHUPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=O)N1)C)OC

Origin of Product

United States

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